molecular formula C13H14O2 B14336698 Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate CAS No. 94727-95-4

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate

Cat. No.: B14336698
CAS No.: 94727-95-4
M. Wt: 202.25 g/mol
InChI Key: KRYISMMWYYYRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a phenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves the reaction of 2-phenylcycloprop-2-en-1-one with phenylmagnesium bromide, followed by hydrolysis with perchloric acid . This reaction proceeds through the formation of a Grignard reagent, which then reacts with the cyclopropane ketone to form the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, phenyl group, and carboxylate ester group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Biological Activity

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate, a compound derived from cyclopropane derivatives, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a phenyl group and an ester functionality. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Cyclopropane derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives possess significant antibacterial and antifungal activity.
  • Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes involved in disease pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The compound may bind to active sites of enzymes or receptors, altering their function.
  • Reactive Intermediates : The formation of reactive intermediates during metabolic processes can lead to cytotoxic effects on target cells.
  • Pharmacophore Models : Structure-based pharmacophore models have been developed to predict the binding interactions of this compound with various biological targets, enhancing our understanding of its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the reaction of dimethyl 2-phenylcyclopropane derivatives with aromatic aldehydes, yielding compounds with notable anticancer properties. The study highlighted the importance of structural modifications in enhancing biological activity.
Explored the synthesis and reactivity of cyclopropane derivatives, noting their potential as precursors for biologically active molecules. The research emphasized the role of cyclopropane in drug design due to its unique reactivity patterns.
Discussed the preparation of chiral cyclopropanes and their application in medicinal chemistry. The study demonstrated that enantiomerically enriched compounds exhibited varying degrees of biological activity, suggesting that stereochemistry plays a crucial role in their efficacy.

Pharmacological Implications

The pharmacological implications of this compound are significant:

  • Drug Development : The compound's unique structure may serve as a scaffold for developing new drugs targeting specific diseases.
  • Toxicity and Safety : Understanding the safety profile through toxicity studies is essential for evaluating its therapeutic potential.

Properties

CAS No.

94727-95-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

prop-2-enyl 2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H14O2/c1-2-8-15-13(14)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2

InChI Key

KRYISMMWYYYRPR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.